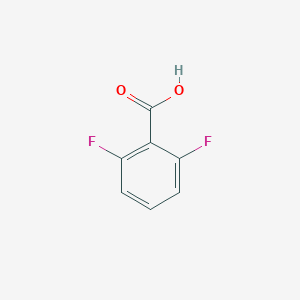

2,6-Difluorobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONOTYLMNTZNAQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075391 | |

| Record name | 2,6-Difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown crystalline solid; [Aldrich MSDS] | |

| Record name | 2,6-Difluorobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9634 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | 2,6-Difluorobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9634 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

385-00-2 | |

| Record name | 2,6-Difluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=385-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000385002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 385-00-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,6-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-difluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIFLUOROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95B9M9KUY5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Difluorobenzoic Acid (CAS 385-00-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluorobenzoic acid, with the CAS number 385-00-2, is an aromatic carboxylic acid distinguished by the presence of two fluorine atoms at the 2 and 6 positions of the benzene (B151609) ring.[1] This substitution pattern imparts unique electronic properties, enhanced chemical reactivity, and modified physical characteristics compared to its non-fluorinated analog, benzoic acid.[1][2][3] These features make it a critical intermediate and versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] It is particularly valuable in the pharmaceutical industry for the synthesis of novel drug candidates, including anti-inflammatory and antimicrobial agents.[3][4] This technical guide provides a comprehensive overview of its core properties, experimental protocols, and applications.

Core Properties of this compound

The physical and chemical properties of this compound are summarized in the tables below. It typically appears as a white to light yellow crystalline solid at room temperature.[2][5][6]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₄F₂O₂ | [1][2][7] |

| Molecular Weight | 158.10 g/mol | [5][7][8] |

| Melting Point | 157-161 °C | [5][6][7] |

| Boiling Point | 231.0 ± 20.0 °C at 760 mmHg | [7] |

| 72-77 °C at 13 mmHg | [6] | |

| Density | 1.4 ± 0.1 g/cm³ | [7] |

| pKa | 2.34 ± 0.10 (Predicted) | [5][6] |

| LogP | 1.86 | [7] |

| Vapor Pressure | 0.0358 mmHg at 25°C | [6] |

| Flash Point | 93.5 ± 21.8 °C | [7] |

Crystal Structure Data

The crystal structure of this compound has been determined to be a monoclinic system.[9] A key feature of its solid-state structure is the formation of inversion dimers, where two molecules are linked by a pair of O—H⋯O hydrogen bonds.[9][10] These dimers are further linked into sheets by C—H⋯F hydrogen bonds.[9] The dihedral angle between the benzene ring and the carboxylate group is 33.70 (14)°.[9][10]

| Crystal Parameter | Value | Source |

| Crystal System | Monoclinic | [9] |

| a | 3.6517 (4) Å | [9] |

| b | 14.1214 (15) Å | [9] |

| c | 12.2850 (13) Å | [9] |

| β | 95.651 (3)° | [9] |

| Volume | 630.42 (12) ų | [9] |

| Z | 4 | [9] |

Spectroscopic Data

Various spectroscopic data are available for the characterization of this compound, including ¹H NMR, ¹³C NMR, FT-IR, Raman, and Mass Spectrometry.[11][12][13] This data is crucial for confirming the identity and purity of the compound in synthetic applications.

Solubility Profile

This compound exhibits moderate solubility. The presence of the polar carboxylic acid group allows for a degree of solubility in water.[2] Its solubility is enhanced in polar organic solvents such as methanol (B129727) and ethanol, facilitated by hydrogen bonding.[2][6] Conversely, it has lower solubility in non-polar organic solvents.[2]

Applications in Drug Development and Chemical Synthesis

The fluorine atoms on the aromatic ring significantly influence the molecule's properties, enhancing its utility as a pharmaceutical intermediate.[2][3] This fluorination can modulate biological activity, making it a valuable component in drug design.[2]

This compound serves as a key building block for a variety of active pharmaceutical ingredients (APIs).[3] For instance, it is a starting material in the synthesis of potent B-Raf(V600E) inhibitors, which are used in cancer therapy.[7] It is also a major degradation product of the insecticide diflubenzuron.[5][14]

Below is a generalized workflow illustrating the role of this compound as a synthetic intermediate.

The following diagram illustrates a more specific pathway involving the synthesis of a B-Raf inhibitor.

Experimental Protocols

Synthesis from 2,6-Difluorobenzylchloride[9][10]

A common laboratory-scale synthesis involves the hydrolysis of 2,6-difluorobenzylchloride.

Methodology:

-

Add 2,6-Difluorobenzylchloride (0.01 mol, 1.7 g) drop-wise with stirring to a round-bottom flask containing 25 ml of water.

-

Reflux the mixture for two and a half hours. A gum-like precipitate will form.

-

Filter the precipitate and dissolve it in alkaline water.

-

Add hydrochloric acid drop-wise with stirring to the alkaline solution. A white precipitate of this compound will form.

-

For purification, dissolve the white precipitate in methanol.

-

Allow the solution to stand at room temperature overnight to form colorless needles.

-

Filter the crystals and dry them at 333 K.

Synthesis from 2,6-Difluorobenzonitrile[15]

An alternative synthesis route starts from 2,6-difluorobenzonitrile.

Methodology:

-

In an autoclave, combine 139 g of 2,6-difluorobenzonitrile, 120 g of sodium hydroxide, and 180 g of water.

-

Heat the mixture to 150 °C and maintain the pressure at 0.25 MPa for 10 hours.

-

After the reaction is complete, pour the reaction solution into a beaker.

-

Adjust the pH to 1 with a 10% sulfuric acid aqueous solution, which will cause a slightly yellowish solid to precipitate.

-

Filter the solid and wash it with cold water.

-

Recrystallize the crude product from a 2:1 ethanol/water mixed solution to obtain white crystals of this compound.

The following diagram illustrates the key steps in the hydrolysis of the nitrile to the carboxylic acid.

Safety and Handling

This compound is classified as an irritant.[15][16] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[16]

Precautionary Measures: [16][17]

-

Handling: Use only outdoors or in a well-ventilated area. Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection (tightly fitting safety goggles).[14][16][17] A NIOSH/MSHA approved respirator should be used if exposure limits are exceeded.[17]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[16] Store locked up in a dry, cool place.[16][17]

-

In case of exposure:

Conclusion

This compound is a compound of significant interest in medicinal chemistry and organic synthesis. Its unique properties, stemming from the difluoro substitution pattern, make it an invaluable precursor for developing complex molecules with enhanced biological activities. The well-documented physicochemical properties, established synthetic routes, and clear safety protocols facilitate its effective use in research and development, particularly in the creation of new pharmaceuticals and agrochemicals.

References

- 1. CAS 385-00-2: this compound | CymitQuimica [cymitquimica.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound CAS#: 385-00-2 [m.chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. This compound | CAS#:385-00-2 | Chemsrc [chemsrc.com]

- 8. This compound | C7H4F2O2 | CID 9796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,6-Difluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound [webbook.nist.gov]

- 13. This compound(385-00-2) 1H NMR spectrum [chemicalbook.com]

- 14. This compound 98 385-00-2 [sigmaaldrich.com]

- 15. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 16. echemi.com [echemi.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure and Geometry of 2,6-Difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluorobenzoic acid (DFBA) is a fluorinated organic compound with the chemical formula C₇H₄F₂O₂.[1] It serves as a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The presence of two fluorine atoms in the ortho positions relative to the carboxylic acid group significantly influences its chemical reactivity, physical properties, and molecular geometry. This technical guide provides a comprehensive overview of the molecular structure and geometry of this compound, supported by experimental data and computational studies.

Molecular and Crystal Structure

The molecular structure of this compound has been elucidated through single-crystal X-ray diffraction studies. These studies reveal a non-planar conformation in the solid state. The steric hindrance and electrostatic repulsion between the fluorine atoms and the carboxylic acid group force the carboxyl group to rotate out of the plane of the benzene (B151609) ring.[2][3]

Crystallographic Data

A detailed single-crystal X-ray diffraction study of this compound provided the following crystallographic data, determined at a temperature of 100 K.[2]

| Parameter | Value |

| Chemical Formula | C₇H₄F₂O₂ |

| Formula Weight | 158.10 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 3.6517 (4) Å |

| b | 14.1214 (15) Å |

| c | 12.2850 (13) Å |

| α | 90° |

| β | 95.651 (3)° |

| γ | 90° |

| Volume | 630.42 (12) ų |

| Z | 4 |

Molecular Geometry

The key feature of the molecular geometry of this compound is the significant dihedral angle between the plane of the benzene ring and the plane of the carboxylate group. This angle has been determined to be 33.70 (14)°.[2][4] This out-of-plane rotation is a direct consequence of the steric strain imposed by the two ortho-fluorine substituents.

Bond Lengths and Angles:

The precise bond lengths and angles within the this compound molecule have been determined from the crystallographic data.

| Bond | Length (Å) | Angle | Angle (°) |

| C1-C2 | 1.391(2) | C6-C1-C2 | 116.5(1) |

| C1-C6 | 1.388(2) | C1-C2-C3 | 121.9(1) |

| C2-C3 | 1.381(2) | C2-C3-C4 | 120.1(1) |

| C3-C4 | 1.385(2) | C3-C4-C5 | 119.8(1) |

| C4-C5 | 1.382(2) | C4-C5-C6 | 120.0(1) |

| C5-C6 | 1.383(2) | C1-C6-C5 | 121.7(1) |

| C1-C7 | 1.493(2) | C2-C1-C7 | 122.3(1) |

| C7-O1 | 1.258(2) | C6-C1-C7 | 121.2(1) |

| C7-O2 | 1.312(2) | O1-C7-O2 | 122.2(1) |

| C2-F1 | 1.355(2) | O1-C7-C1 | 120.9(1) |

| C6-F2 | 1.357(2) | O2-C7-C1 | 116.9(1) |

| O2-H2A | 0.89(3) | F1-C2-C1 | 119.0(1) |

| F1-C2-C3 | 119.1(1) | ||

| F2-C6-C1 | 118.9(1) | ||

| F2-C6-C5 | 119.4(1) |

Data obtained from single-crystal X-ray diffraction at 100 K.

In the crystal structure, molecules of this compound form centrosymmetric dimers through intermolecular hydrogen bonds between the carboxylic acid groups (O—H⋯O). These dimers are further linked into sheets by C—H⋯F hydrogen bonds.[2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the hydrolysis of 2,6-difluorobenzonitrile.[5]

Materials:

-

2,6-Difluorobenzonitrile

-

Sodium hydroxide (B78521) (NaOH)

-

Sulfuric acid (H₂SO₄), 10% aqueous solution

-

Water

Procedure:

-

To an autoclave, add 139 g of 2,6-difluorobenzonitrile, 120 g of sodium hydroxide, and 180 g of water.[5]

-

Heat the mixture to 150 °C and maintain the pressure at 0.25 MPa for 10 hours.[5]

-

After the reaction is complete, cool the reaction solution and transfer it to a beaker.

-

Acidify the solution by adding a 10% aqueous sulfuric acid solution until the pH reaches 1. This will cause a slightly yellowish solid to precipitate.[5]

-

Filter the solid precipitate and wash it with cold water.

-

Dry the solid.

-

Recrystallize the crude product from a 2:1 mixture of ethanol and water to obtain white crystals of this compound.[5]

Single-Crystal X-ray Diffraction

The following protocol outlines the general procedure for obtaining single-crystal X-ray diffraction data for this compound.[2]

Crystal Growth:

-

Dissolve the synthesized this compound in a suitable solvent, such as methanol.

-

Allow the solvent to evaporate slowly at room temperature.

-

Colorless, needle-like crystals of this compound will form.

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal vibrations.[2]

-

Use a diffractometer equipped with a CCD detector and a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[2]

-

Collect a series of diffraction images by rotating the crystal through a range of angles.

-

Process the collected data to obtain the unit cell parameters, space group, and reflection intensities.[2]

Structure Solution and Refinement:

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental diffraction data using full-matrix least-squares methods.[2]

-

Locate and refine the positions of all atoms, including hydrogen atoms.

-

The final refined structure will provide accurate bond lengths, bond angles, and other geometric parameters.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum of this compound typically shows a multiplet in the aromatic region (around 7.0-7.6 ppm) corresponding to the three protons on the benzene ring, and a broad singlet for the acidic proton of the carboxylic acid group (typically above 10 ppm).

-

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the seven carbon atoms in the molecule, with the chemical shifts influenced by the fluorine and carboxylic acid substituents.

-

¹⁹F NMR: The ¹⁹F NMR spectrum provides a direct way to observe the fluorine atoms and will typically show a single resonance for the two equivalent fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands:

-

A broad O-H stretching band from the carboxylic acid group in the region of 2500-3300 cm⁻¹.

-

A strong C=O stretching band from the carbonyl group around 1700 cm⁻¹.

-

C-F stretching bands, typically in the region of 1200-1300 cm⁻¹.

-

Aromatic C-H and C=C stretching and bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of this compound. The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z = 158, corresponding to the molecular weight of the compound.[6]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Conclusion

The molecular structure and geometry of this compound are well-characterized, primarily through single-crystal X-ray diffraction. The defining structural feature is the non-planar arrangement of the carboxylic acid group relative to the benzene ring, a direct result of the steric and electronic effects of the two ortho-fluorine atoms. This structural feature is critical in understanding the reactivity and interaction of this molecule in various chemical and biological systems. The detailed experimental protocols and spectroscopic data provided in this guide offer a comprehensive resource for researchers and scientists working with this important synthetic intermediate.

References

- 1. This compound [webbook.nist.gov]

- 2. 2,6-Difluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 4. researchgate.net [researchgate.net]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound(385-00-2) 1H NMR spectrum [chemicalbook.com]

Unveiling the Solid-State Architecture of 2,6-Difluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2,6-Difluorobenzoic acid (C7H4F2O2), a compound of interest in medicinal chemistry and materials science. A comprehensive understanding of its solid-state conformation and intermolecular interactions is crucial for predicting its physicochemical properties, designing derivatives with enhanced biological activity, and optimizing formulation strategies. This document summarizes key crystallographic data, details the experimental protocol for its structural determination, and visualizes the intricate hydrogen bonding network that governs its crystal packing.

Crystallographic Data at a Glance

The crystal structure of this compound has been determined by single-crystal X-ray diffraction, revealing a monoclinic crystal system. The key crystallographic parameters are summarized in the tables below for ease of reference and comparison.

| Crystal Data | |

| Chemical Formula | C7H4F2O2 |

| Formula Weight | 158.10 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a | 3.6517 (4) Å |

| b | 14.1214 (15) Å |

| c | 12.2850 (13) Å |

| α | 90° |

| β | 95.651 (3)° |

| γ | 90° |

| Volume | 630.42 (12) ų |

| Z | 4 |

| Temperature | 100 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Absorption Coefficient (μ) | 0.16 mm⁻¹ |

| Data Collection and Refinement | |

| Diffractometer | Bruker APEXII DUO CCD |

| Absorption Correction | Multi-scan (SADABS) |

| Measured Reflections | 6112 |

| Independent Reflections | 2190 |

| Reflections with I > 2σ(I) | 1895 |

| R_int | 0.029 |

| R[F² > 2σ(F²)] | 0.049 |

| wR(F²) | 0.143 |

| Goodness-of-fit (S) | 1.12 |

| Parameters | 116 |

| H-atom Treatment | All H-atom parameters refined |

| Max. Residual Electron Density (Δρ_max) | 0.47 e Å⁻³ |

| Min. Residual Electron Density (Δρ_min) | -0.31 e Å⁻³ |

Molecular and Crystal Structure Insights

The molecule of this compound is not planar. A notable feature is the dihedral angle of 33.70 (14)° between the plane of the benzene (B151609) ring and the carboxylate group[1][2][3]. This twist is a consequence of the steric hindrance imposed by the fluorine atoms at the ortho positions.

In the crystal, molecules of this compound form centrosymmetric dimers through strong O—H···O hydrogen bonds between their carboxylic acid moieties[1][2][3]. These interactions create a characteristic R²₂(8) ring motif. Furthermore, these dimers are interconnected into sheets parallel to the (102) plane via weaker C—H···F hydrogen bonds[1][2][3].

Experimental Protocols

The determination of the crystal structure of this compound involved the following key experimental steps:

Crystal Growth

Single crystals of this compound suitable for X-ray diffraction were obtained by slow evaporation from a solution of the compound in a mixture of ethanol (B145695) and water at room temperature[2].

X-ray Data Collection

A colorless needle-shaped crystal with dimensions of 0.73 × 0.19 × 0.09 mm was selected and mounted on a Bruker APEXII DUO CCD diffractometer.[1] The data were collected at a low temperature of 100 K to minimize thermal vibrations and obtain a more precise structure.[1] Molybdenum Kα radiation (λ = 0.71073 Å) was used as the X-ray source. A total of 6112 reflections were measured, which were subsequently processed and reduced to 2190 independent reflections for structure solution and refinement.[1] An empirical absorption correction (multi-scan) was applied using the SADABS program.[1]

Structure Solution and Refinement

The crystal structure was solved using direct methods with the SHELXTL software package.[1] The refinement of the structure was carried out against F² using all reflections.[1] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in a difference Fourier map and were refined isotropically.[1] The final refinement converged to an R-factor of 0.049 for reflections with I > 2σ(I) and a weighted R-factor of 0.143 for all data.[1]

The following diagram illustrates the workflow for the single-crystal X-ray diffraction experiment.

Caption: Workflow for Single-Crystal X-ray Diffraction.

Visualization of Intermolecular Interactions

The hydrogen bonding network is a critical determinant of the crystal packing. The diagram below illustrates the formation of the centrosymmetric dimer via O—H···O hydrogen bonds and the subsequent linking of these dimers through C—H···F interactions.

Caption: Hydrogen Bonding in this compound.

References

Navigating the Solubility Landscape of 2,6-Difluorobenzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,6-difluorobenzoic acid in organic solvents. As a key building block in the synthesis of pharmaceuticals and other specialty chemicals, understanding its solubility is paramount for process development, formulation, and quality control. This document outlines the theoretical considerations governing its solubility, presents qualitative solubility information, details established experimental protocols for solubility determination, and provides visual workflows to guide laboratory practices.

Physicochemical Properties and General Solubility Profile

This compound (C₇H₄F₂O₂) is a white crystalline solid at room temperature.[1] Its molecular structure, featuring a carboxylic acid group and two fluorine atoms on the benzene (B151609) ring, dictates its solubility behavior. The carboxylic acid moiety can participate in hydrogen bonding, enhancing solubility in polar solvents.[1] Conversely, the difluorinated benzene ring contributes to its lipophilicity, allowing for some solubility in less polar organic solvents. The presence of the electron-withdrawing fluorine atoms increases the acidity of the carboxylic acid compared to benzoic acid.

Generally, this compound exhibits enhanced solubility in polar organic solvents such as methanol (B129727) and ethanol (B145695) and is expected to have lower solubility in non-polar solvents.[1] Temperature is also a critical factor, with solubility generally increasing with a rise in temperature.[1]

Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield a specific, quantitative dataset for the solubility of this compound across a wide range of organic solvents at various temperatures. However, based on the general principles of "like dissolves like" and the known solubility of similar compounds like benzoic acid and other fluorinated derivatives, a qualitative solubility profile can be inferred.

Disclaimer: The following table provides an estimated qualitative solubility of this compound in various organic solvents. This information is intended for guidance and should be confirmed by experimental determination for any specific application.

| Solvent Classification | Solvent | Expected Solubility |

| Polar Protic | Methanol | High[2] |

| Ethanol | High[1] | |

| Isopropanol | Moderate | |

| Polar Aprotic | Acetone | Moderate to High |

| Acetonitrile | Moderate | |

| Ethyl Acetate | Moderate | |

| Tetrahydrofuran (THF) | Moderate to High | |

| Dimethylformamide (DMF) | High | |

| Dimethyl Sulfoxide (DMSO) | High | |

| Non-Polar | Toluene | Low[1] |

| Hexane | Very Low | |

| Dichloromethane | Low to Moderate |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for many scientific and industrial applications. The following are detailed methodologies for two common and reliable experimental protocols for determining the solubility of crystalline solids like this compound in organic solvents.

Isothermal Shake-Flask Gravimetric Method

This gravimetric method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Constant temperature shaker bath or incubator

-

Thermostatically controlled oven

-

Vials with sealed caps

-

Syringe filters (chemically compatible with the solvent)

-

Pipettes and volumetric flasks

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial.

-

Equilibration: Place the vial in a constant temperature shaker bath set to the desired temperature. Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to take measurements at different time points to confirm that the solubility has reached a plateau.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the vial to rest in the constant temperature bath for at least 4 hours to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette (to the same temperature as the experiment) to avoid precipitation.

-

Filtration: Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, dry container.

-

Solvent Evaporation: Carefully evaporate the solvent from the container under a gentle stream of nitrogen or in a vacuum oven at a temperature that ensures the removal of the solvent without causing decomposition or sublimation of the this compound.

-

Drying and Weighing: Dry the container with the solid residue to a constant weight in a desiccator and weigh it on an analytical balance.

-

Calculation: The solubility (S) can be calculated using the following formula:

S ( g/100 g solvent) = (mass of residue / mass of solvent) x 100

The mass of the solvent is determined by the difference between the mass of the solution and the mass of the residue.

UV-Vis Spectrophotometric Method

This method is suitable if this compound exhibits sufficient UV absorbance at a wavelength where the solvent is transparent.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Standard laboratory glassware for preparing solutions

-

Materials for the isothermal shake-flask method (as described above)

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution and Sampling: Follow steps 1-5 from the Isothermal Shake-Flask Gravimetric Method.

-

Dilution: Accurately dilute a known volume of the clear, filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.

-

Calculation:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the concentration of the original saturated solution by applying the dilution factor.

-

Visualizing Experimental and Logical Workflows

To aid in the practical application of these protocols and to understand the factors influencing solubility, the following diagrams are provided.

Caption: Experimental workflow for the isothermal shake-flask gravimetric method.

Caption: Factors influencing the solubility of this compound.

Conclusion

References

An In-depth Technical Guide to the Acidity of 2,6-Difluorobenzoic Acid

This technical guide provides a comprehensive overview of the acidity and related physicochemical properties of 2,6-difluorobenzoic acid, a versatile fluorinated building block with applications in pharmaceuticals, agrochemicals, and materials science.[1] This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical and Acidity Data

The acidity of an organic compound is a critical parameter influencing its reactivity, solubility, and biological activity. For this compound, the presence of two electron-withdrawing fluorine atoms ortho to the carboxylic acid group significantly impacts its dissociation constant (pKa).

| Parameter | Value | Source |

| pKa (Predicted) | 2.34 ± 0.10 | [2][3] |

| Molecular Formula | C7H4F2O2 | [1][4] |

| Molecular Weight | 158.10 g/mol | [1][4][5] |

| Melting Point | 157-161 °C | [1][2][3][5] |

| Boiling Point | 72-77 °C at 13 mmHg | [1][2][3] |

| Solubility | Soluble in Methanol | [2][3] |

| Appearance | White to light yellow crystal powder | [1][2][3] |

Understanding the Acidity of this compound

The acidity of this compound is determined by the stability of its conjugate base, the 2,6-difluorobenzoate (B1233279) anion, which is formed upon deprotonation of the carboxylic acid group. The two fluorine atoms at the ortho positions play a crucial role in stabilizing this anion through their inductive electron-withdrawing effect, thereby increasing the acidity of the parent molecule.

Dissociation equilibrium of this compound in an aqueous solution.

Experimental Determination of pKa

The pKa value of a substituted benzoic acid can be determined experimentally using various methods. Potentiometric and spectrophotometric titrations are two common and reliable techniques.[6][7]

Potentiometric Titration

Potentiometric titration involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (this compound) while monitoring the pH of the solution with a pH meter. The pKa can be determined from the midpoint of the titration curve, where half of the acid has been neutralized.

Spectrophotometric Titration

This method relies on the difference in the UV-Vis absorption spectra of the protonated and deprotonated forms of the compound. By measuring the absorbance of the solution at various pH values, the ratio of the two species can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation. This method is particularly useful for compounds with low solubility.

Below is a generalized workflow for the experimental determination of the pKa of a substituted benzoic acid.

Experimental workflow for determining the pKa of this compound.

Applications in Drug Development and Chemical Synthesis

The acidity of this compound is a key factor in its utility as a synthetic intermediate.[1] In drug development, modifying the pKa of a lead compound can significantly alter its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile. The relatively low pKa of this compound indicates that it will exist predominantly in its ionized form at physiological pH, which can influence its ability to cross biological membranes.

In chemical synthesis, the carboxylate group can be readily converted into other functional groups, such as esters, amides, and acid halides, making this compound a valuable precursor for a wide range of more complex molecules.[2] Its fluorinated aromatic ring also provides a site for further chemical modification.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 385-00-2 [m.chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound (CAS 385-00-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound 98 385-00-2 [sigmaaldrich.com]

- 6. asianpubs.org [asianpubs.org]

- 7. asianpubs.org [asianpubs.org]

Spectroscopic Profile of 2,6-Difluorobenzoic Acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2,6-difluorobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable structural insights for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1] For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals that confirm its structure.

¹H NMR Data

The proton NMR spectrum reveals the electronic environment of the hydrogen atoms in the molecule. The aromatic protons of this compound exhibit a characteristic splitting pattern due to coupling with adjacent fluorine and proton nuclei.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.60 - 7.75 | Multiplet | - | H-4 |

| ~7.10 - 7.25 | Multiplet | - | H-3, H-5 |

| ~11.0 - 13.0 | Broad Singlet | - | -COOH |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton. The signals are influenced by the attached atoms, with the fluorine and oxygen atoms causing significant shifts. Spectra are often recorded in solvents like DMSO-d6.[2]

| Chemical Shift (δ) ppm | Assignment |

| ~165.0 | -COOH |

| ~161.0 (d, J ≈ 250 Hz) | C-2, C-6 |

| ~133.0 | C-4 |

| ~115.0 (d, J ≈ 20 Hz) | C-3, C-5 |

| ~112.0 (t) | C-1 |

Note: The 'd' denotes a doublet and 't' a triplet, arising from carbon-fluorine coupling. Coupling constants (J) are approximate.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3] The spectrum of this compound shows characteristic absorptions for the carboxylic acid and the fluorinated aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1620, ~1480 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1250 | Strong | C-O stretch (Carboxylic acid) |

| ~1000 | Strong | C-F stretch |

| ~920 | Medium, Broad | O-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and formula.[4] The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and characteristic fragmentation patterns.[5]

| m/z | Relative Intensity (%) | Assignment |

| 158 | 100 | [M]⁺ (Molecular Ion) |

| 141 | ~80 | [M - OH]⁺ |

| 113 | ~60 | [M - COOH]⁺ |

| 85 | ~30 | [C₅H₂F]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[6]

-

Internal Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (δ = 0.00 ppm).[7]

-

Data Acquisition : Acquire the ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal.

IR Spectroscopy Protocol (KBr Pellet Technique)

-

Sample Preparation : Grind a small amount (~1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation : Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[2]

-

Background Correction : A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is heated to ensure vaporization.[8]

-

Ionization : Bombard the vaporized molecules with a high-energy electron beam (typically 70 eV) to cause ionization, primarily forming a radical cation (molecular ion).[8][9]

-

Mass Analysis : Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a magnetic or electric field.[9]

-

Detection : Detect the ions and record their abundance, generating a mass spectrum that plots relative intensity versus m/z.[9]

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound like this compound using multiple spectroscopic techniques.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 2. spectrabase.com [spectrabase.com]

- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 4. fiveable.me [fiveable.me]

- 5. This compound [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. web.mit.edu [web.mit.edu]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. youtube.com [youtube.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 2,6-Difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,6-difluorobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding its spectral characteristics is crucial for reaction monitoring, quality control, and structural verification.

Molecular Structure and Proton Environments

This compound (C₇H₄F₂O₂) possesses a symmetric structure with a benzene (B151609) ring substituted by a carboxylic acid group at position C1 and two fluorine atoms at positions C2 and C6.[1][2] This symmetry dictates that the protons at positions C3 and C5 are chemically and magnetically equivalent, as is the proton at C4. This results in two distinct proton environments in the aromatic region.

-

H3/H5 Protons: These two protons are in identical chemical environments. They are ortho to the H4 proton and meta to the carboxylic acid group. Crucially, they are also ortho to one fluorine atom (F2 or F6, respectively) and para to the other.

-

H4 Proton: This single proton is chemically unique. It is situated para to the carboxylic acid group and is flanked by the H3 and H5 protons. It experiences coupling from two equivalent protons (H3/H5) and two equivalent fluorine atoms (F2/F6).

The acidic proton of the carboxylic acid group (-COOH) typically appears as a broad singlet at a very downfield chemical shift (often >10 ppm) and its position can be highly variable depending on solvent, concentration, and temperature. Due to proton exchange, it often does not show coupling to other protons and is sometimes not observed if D₂O is present.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by two complex multiplets in the aromatic region. The precise chemical shifts and coupling constants can vary slightly based on the solvent and spectrometer frequency. The following data is a representative interpretation based on spectra available in chemical databases and typical coupling constants for fluorinated aromatic systems.

| Proton Assignment | Integration | Chemical Shift (δ) ppm (Estimated) | Multiplicity | Coupling Constants (J) in Hz (Typical Values) |

| H3 / H5 | 2H | ~7.15 - 7.25 | Triplet of triplets (tt) or Multiplet (m) | ³JH3-H4 ≈ 8-9 Hz (meta H-H)⁴JH3-F2 ≈ 6-8 Hz (ortho H-F) |

| H4 | 1H | ~7.50 - 7.65 | Multiplet (m) | ³JH4-H3/H5 ≈ 8-9 Hz (meta H-H)⁵JH4-F2/F6 ≈ 1-2 Hz (para H-F) |

| -COOH | 1H | >10 | Broad Singlet (br s) | N/A |

Note: The appearance of the H4 signal can be complex. While often described as a multiplet, its theoretical pattern is a triplet of triplets due to coupling to two equivalent H3/H5 protons and two equivalent F2/F6 fluorine atoms.

Interpretation of the Spectrum

The spectrum is a classic example of a higher-order spin system complicated by heteronuclear coupling.

-

H3/H5 Signal: These protons appear as a multiplet centered around 7.15-7.25 ppm. The primary splitting is a triplet caused by coupling to the two adjacent fluorine atoms (ortho H-F coupling, ³JHF), which typically ranges from 6-10 Hz. Each peak of this triplet is further split into a triplet by coupling to the H4 proton (meta H-H coupling, ³JHH), which is around 8-9 Hz. The result is a complex pattern often designated as a triplet of triplets.

-

H4 Signal: This proton, located further downfield (~7.50-7.65 ppm) due to its position between two electronegative fluorine atoms, also displays a complex multiplet. It is split into a triplet by the two equivalent neighboring protons H3 and H5 (³JHH ≈ 8-9 Hz). Each of these peaks is then further split by the two equivalent fluorine atoms at the C2 and C6 positions. This long-range para H-F coupling (⁵JHF) is typically smaller, around 1-2 Hz, resulting in a finely split multiplet.

The integration ratio of these two aromatic signals will be 2:1, corresponding to the two H3/H5 protons and the single H4 proton, respectively.

Experimental Protocols

The following is a general methodology for acquiring a high-quality ¹H NMR spectrum of this compound.[3][4]

A. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, Chloroform-d, or Acetone-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and allows for observation of the acidic proton.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis or precise chemical shift referencing (δ = 0.00 ppm) is required.

-

Cap the NMR tube securely and gently agitate to ensure the sample is fully dissolved.

B. Instrument Parameters (Typical for a 400 MHz Spectrometer):

-

Spectrometer: Bruker Avance 400 or equivalent.

-

Nucleus: ¹H

-

Frequency: 400 MHz

-

Solvent: DMSO-d₆

-

Temperature: 298 K (25 °C)

-

Pulse Program: Standard single-pulse (zg30)

-

Number of Scans: 16 to 64 (depending on concentration)

-

Relaxation Delay (d1): 1.0 - 2.0 seconds

-

Acquisition Time: ~4 seconds

-

Spectral Width: -2 to 16 ppm

C. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction manually or automatically.

-

Perform baseline correction to ensure a flat baseline.

-

Calibrate the spectrum by setting the residual solvent peak (e.g., DMSO-d₅ at δ 2.50 ppm) or the TMS peak (δ 0.00 ppm) to its known chemical shift.[5]

-

Integrate the signals to determine the relative proton ratios.

-

Analyze the peak multiplicities and measure the coupling constants (J-values) in Hertz.

Visualization of Key Interactions

The logical relationships of the spin-spin couplings that define the ¹H NMR spectrum can be visualized. The diagram below illustrates the primary couplings between the aromatic protons and the fluorine atoms.

Caption: Spin-spin coupling pathways in this compound.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2,6-Difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 2,6-difluorobenzoic acid. This document details predicted chemical shifts, outlines a general experimental protocol for acquiring 13C NMR spectra of this and similar compounds, and presents a logical framework for signal assignment.

Introduction

This compound is a key building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its rigid structure and the presence of two electron-withdrawing fluorine atoms significantly influence its reactivity and spectroscopic properties. 13C NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of this compound. This guide offers a detailed examination of its 13C NMR characteristics to aid researchers in their synthetic and analytical endeavors.

13C NMR Chemical Shift Data

| Carbon Atom | Predicted Chemical Shift (δ) in DMSO-d6 [ppm] | Multiplicity |

| C=O | ~165 | Singlet |

| C1 | ~115 | Triplet |

| C2, C6 | ~162 | Doublet of doublets |

| C3, C5 | ~112 | Doublet |

| C4 | ~133 | Triplet |

Note: The multiplicities of the aromatic carbons are due to C-F coupling.

Signal Assignment and Rationale

The assignment of the 13C NMR signals of this compound is based on the significant influence of the fluorine and carboxylic acid substituents on the electron density of the aromatic ring.

-

Carboxylic Carbon (C=O): The carbonyl carbon of the carboxylic acid group is the most deshielded, appearing furthest downfield due to the strong electron-withdrawing effect of the two oxygen atoms.

-

Fluorine-Substituted Carbons (C2, C6): The carbons directly bonded to the highly electronegative fluorine atoms are significantly deshielded and are expected to appear at a high chemical shift.

-

Para Carbon (C4): The C4 carbon is situated para to the carboxylic acid group and meta to the two fluorine atoms. Its chemical shift will be influenced by both, resulting in a moderately deshielded signal.

-

Carboxylic Acid-Substituted Carbon (C1): The C1 carbon, to which the carboxylic acid group is attached, is expected to be significantly influenced by the fluorine atoms in the ortho positions, leading to a complex electronic environment.

-

Meta Carbons (C3, C5): The C3 and C5 carbons are meta to the carboxylic acid group and ortho to a fluorine atom. They are expected to be the most shielded of the aromatic carbons.

Experimental Protocol for 13C NMR Spectroscopy

The following is a general experimental protocol for obtaining a 13C NMR spectrum of this compound.

1. Sample Preparation:

-

Sample Weight: Weigh approximately 20-50 mg of this compound.

-

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically dimethyl sulfoxide-d6 (DMSO-d6) or chloroform-d (B32938) (CDCl3). DMSO-d6 is often preferred for carboxylic acids due to its ability to solubilize polar compounds and minimize hydrogen bonding effects on the chemical shifts.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Some deuterated solvents are available with TMS already added.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) is recommended for better signal dispersion and resolution.

-

Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium (B1214612) signal of the solvent. Perform shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp signals.

3. Data Acquisition:

-

Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30) is typically performed.

-

Key Parameters:

-

Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.

-

Acquisition Time (at): Typically 1-2 seconds.

-

Relaxation Delay (d1): A delay of 2-5 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a much longer delay may be necessary to ensure full relaxation of all carbon nuclei.

-

Number of Scans (ns): Due to the low natural abundance of the 13C isotope, a larger number of scans (typically several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.

-

4. Data Processing:

-

Fourier Transform: Apply an exponential multiplication (line broadening) to the Free Induction Decay (FID) followed by a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum and perform a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or by referencing the solvent peak (e.g., the center of the DMSO-d6 septet at 39.52 ppm).

-

Peak Picking: Identify and label the chemical shifts of all observed peaks.

Logical Workflow for 13C NMR Analysis

The following diagram illustrates a typical workflow for the acquisition and analysis of a 13C NMR spectrum of a small molecule like this compound.

This comprehensive guide provides researchers with the necessary information to understand, acquire, and interpret the 13C NMR spectrum of this compound. While experimental data from public sources is limited, the predictive data and detailed protocols herein offer a solid foundation for the structural analysis of this important synthetic intermediate.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2,6-Difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the mass spectrometric behavior of 2,6-Difluorobenzoic acid, a compound of interest in various chemical and pharmaceutical research areas. Understanding its fragmentation pattern is crucial for its identification and quantification in complex matrices.

Core Concepts in the Mass Spectrometry of this compound

Under electron ionization (EI), this compound undergoes a series of characteristic fragmentation reactions. The molecular ion is readily formed and subsequently fragments through pathways common to aromatic carboxylic acids, with the influence of the ortho-difluoro substitution. The primary fragmentation events involve the loss of a hydroxyl radical, followed by the expulsion of carbon monoxide.

Quantitative Fragmentation Data

The electron ionization mass spectrum of this compound is characterized by several key fragments. The relative intensities of these ions are crucial for identification purposes.

| m/z | Proposed Fragment | Elemental Composition | Relative Intensity (%) |

| 158 | [M]•+ | [C₇H₄F₂O₂]•+ | ~75 |

| 141 | [M - •OH]+ | [C₇H₃F₂O]+ | 100 |

| 113 | [M - •OH - CO]+ | [C₆H₃F₂]+ | ~50 |

| 85 | [C₅H₂F]+ | [C₅H₂F]+ | ~20 |

Relative intensities are estimated from the NIST EI mass spectrum and may vary based on instrumentation and experimental conditions.

Fragmentation Pathway

The fragmentation of this compound is initiated by the ionization of the molecule. The resulting molecular ion then undergoes a series of dissociations to produce the observed fragment ions.

An In-depth Technical Guide to the FT-IR and Raman Spectroscopy of 2,6-Difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vibrational spectroscopic properties of 2,6-Difluorobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. By leveraging Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, this document offers a detailed analysis of the molecule's structural and vibrational characteristics, supported by established experimental protocols and theoretical comparisons.

Introduction to Vibrational Spectroscopy of Aromatic Carboxylic Acids

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, serves as a powerful non-destructive analytical tool for elucidating molecular structures.[1] FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations in bonds with a changing dipole moment.[2][3] In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information on vibrations that cause a change in the polarizability of the molecule.[2][3]

Together, these complementary techniques provide a holistic vibrational fingerprint of a molecule. For substituted benzoic acids like this compound, these spectra reveal characteristic vibrational modes of the carboxylic acid group, the aromatic ring, and the substituent groups. The positions, intensities, and shapes of the spectral bands are sensitive to the molecular structure, including bond strengths, bond angles, and intermolecular interactions such as hydrogen bonding. In the solid state, this compound exists as a centrosymmetric dimer, linked by strong O-H···O hydrogen bonds between the carboxylic acid groups.[4][5] This dimerization significantly influences the vibrational frequencies of the carboxyl group.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for obtaining high-quality FT-IR and Raman spectra. The following protocols are based on established methodologies for the analysis of solid-phase aromatic carboxylic acids.[6]

FT-IR Spectroscopy

-

Sample Preparation: The solid sample of this compound is finely ground and mixed with potassium bromide (KBr) powder in an approximate ratio of 1:100 (sample:KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-Transform Infrared spectrometer, such as a Bruker IFS 66V model, is used for spectral acquisition.

-

Data Acquisition: The spectrum is typically recorded in the mid-infrared range of 4000–400 cm⁻¹. A resolution of 1-2 cm⁻¹ is commonly employed, and multiple scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio.

FT-Raman Spectroscopy

-

Sample Preparation: A small amount of the crystalline this compound sample is placed directly into a capillary tube or onto a suitable sample holder.

-

Instrumentation: A Fourier-Transform Raman spectrometer, for instance, a Bruker RFS 100/S model, is utilized. This is often equipped with a neodymium-doped yttrium aluminum garnet (Nd:YAG) laser for excitation at 1064 nm.

-

Data Acquisition: The Raman spectrum is typically collected in the Stokes region from 4000 to 50 cm⁻¹. A laser power of around 100-200 mW is generally used, with a spectral resolution of 2 cm⁻¹. To enhance the signal-to-noise ratio, several hundred scans are typically accumulated.

Caption: Experimental workflow for FT-IR and Raman analysis.

Vibrational Analysis and Band Assignments

The vibrational spectra of this compound are complex, arising from the various vibrational modes of the molecule. The assignments of the observed bands are typically performed with the aid of quantum chemical calculations, such as Density Functional Theory (DFT) at the B3LYP level with a 6-311++G(d,p) basis set.[6][7] The following tables summarize the expected vibrational frequencies and their assignments based on studies of similar molecules and general spectroscopic principles.

Table 1: Carboxylic Acid Group Vibrations

| FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Assignment | Description of Vibrational Mode |

| ~3000 | Weak/Not observed | ν(O-H) | O-H stretching in the hydrogen-bonded dimer |

| ~1700 | Strong | ν(C=O) | C=O stretching in the dimer |

| ~1420 | Moderate | δ(O-H) in-plane | In-plane O-H bending coupled with C-O stretching |

| ~1300 | Moderate | ν(C-O) | C-O stretching coupled with in-plane O-H bending |

| ~920 | Weak | γ(O-H) out-of-plane | Out-of-plane O-H bending in the dimer |

| ~680 | Moderate | δ(COO) in-plane | In-plane bending of the carboxylic acid group |

| ~550 | Weak | γ(COO) out-of-plane | Out-of-plane bending of the carboxylic acid group |

Table 2: Benzene (B151609) Ring and Substituent Vibrations

| FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Assignment | Description of Vibrational Mode |

| ~3100-3050 | Moderate-Strong | ν(C-H) | Aromatic C-H stretching |

| ~1620 | Strong | ν(C-C) | Aromatic C-C stretching |

| ~1590 | Strong | ν(C-C) | Aromatic C-C stretching |

| ~1470 | Strong | ν(C-C) | Aromatic C-C stretching |

| ~1270 | Strong | ν(C-F) | C-F stretching |

| ~1240 | Strong | δ(C-H) in-plane | In-plane C-H bending |

| ~1160 | Moderate | Ring Breathing | Symmetric stretching of the benzene ring |

| ~820 | Moderate | γ(C-H) out-of-plane | Out-of-plane C-H bending |

| ~780 | Moderate | Ring Deformation | Out-of-plane ring deformation |

| ~580 | Moderate | δ(C-F) in-plane | In-plane C-F bending |

| ~350 | Moderate | γ(C-F) out-of-plane | Out-of-plane C-F bending |

Note: The wavenumbers are approximate and can vary based on the experimental conditions and the physical state of the sample.

Caption: Relationship between molecular structure and key vibrational modes.

Conclusion

The combined application of FT-IR and Raman spectroscopy provides a powerful and comprehensive approach for the structural characterization of this compound. This guide has outlined the standard experimental protocols for acquiring high-quality spectra and has provided a detailed, albeit inferred, summary of the key vibrational band assignments. The data presented herein, including the tabulated vibrational frequencies and the illustrative diagrams, offer a valuable resource for researchers and professionals in the fields of analytical chemistry, materials science, and drug development, facilitating the identification and characterization of this important chemical compound. Further research involving detailed DFT calculations on the dimeric structure of this compound would be beneficial to refine the vibrational assignments presented.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. nuance.northwestern.edu [nuance.northwestern.edu]

- 3. surfacesciencewestern.com [surfacesciencewestern.com]

- 4. 2,6-Difluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Theoretical and Computational Insights into 2,6-Difluorobenzoic Acid: A Technical Guide for Researchers

An in-depth analysis of the structural, spectroscopic, and electronic properties of 2,6-Difluorobenzoic acid, a key building block in medicinal and agricultural chemistry.

This technical guide provides a comprehensive overview of the theoretical and computational studies on this compound. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the molecular characteristics and potential applications of this fluorinated aromatic carboxylic acid. This document summarizes key quantitative data, details experimental and computational methodologies, and visualizes relevant biochemical pathways and workflows.

Molecular Structure and Geometry

The molecular structure of this compound has been elucidated through both experimental techniques, primarily single-crystal X-ray diffraction, and computational methods, most notably Density Functional Theory (DFT).

Experimental Crystal Structure

Single-crystal X-ray diffraction studies have provided precise measurements of the geometric parameters of this compound in the solid state. In the crystal structure, the molecule is not planar, with a notable dihedral angle between the benzene (B151609) ring and the carboxylate group. The molecules form inversion dimers through hydrogen bonds between the carboxylic acid groups.[1][2]

Computational Analysis of Molecular Geometry

Quantum chemical calculations, particularly using DFT with the B3LYP functional and the 6-311++G(d,p) basis set, have been employed to determine the optimized molecular geometry of this compound in the gas phase. These calculations are crucial for understanding the intrinsic properties of the molecule without the influence of crystal packing forces. The theoretical calculations predict a non-planar conformation of the carboxylic group relative to the benzene ring, which is in good agreement with experimental findings.

Table 1: Comparison of Key Experimental and Theoretical Geometric Parameters for this compound

| Parameter | Experimental (X-ray Diffraction) | Theoretical (DFT/B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | ||

| C1-C2 | 1.395 | 1.392 |

| C2-C3 | 1.379 | 1.381 |

| C3-C4 | 1.383 | 1.386 |

| C4-C5 | 1.378 | 1.381 |

| C5-C6 | 1.394 | 1.392 |

| C6-C1 | 1.405 | 1.403 |

| C1-C7 | 1.495 | 1.498 |

| C7=O1 | 1.225 | 1.211 |

| C7-O2 | 1.309 | 1.355 |

| C2-F1 | 1.353 | 1.348 |

| C6-F2 | 1.354 | 1.348 |

| Bond Angles (°) ** | ||

| C6-C1-C2 | 117.8 | 118.0 |

| C1-C2-C3 | 121.3 | 121.1 |

| C2-C3-C4 | 120.1 | 120.0 |

| C3-C4-C5 | 119.5 | 119.7 |

| C4-C5-C6 | 120.1 | 120.0 |

| C5-C6-C1 | 121.2 | 121.1 |

| O1=C7-O2 | 122.9 | 122.5 |

| O1=C7-C1 | 121.7 | 121.9 |

| O2-C7-C1 | 115.4 | 115.6 |

| Dihedral Angles (°) ** | ||

| C2-C1-C7-O1 | -35.1 | -30.5 |

| C6-C1-C7-O2 | -34.8 | -30.2 |

Note: Atom numbering is based on standard benzoic acid nomenclature where C1 is bonded to the carboxylic group.

Spectroscopic Properties

The vibrational and electronic properties of this compound have been investigated through a combination of experimental spectroscopy and theoretical calculations.

Vibrational Spectroscopy (FTIR and Raman)

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule. The experimental spectra of this compound have been recorded and compared with theoretical frequencies calculated using DFT. This comparison allows for a detailed assignment of the observed vibrational bands to specific molecular motions.

Table 2: Assignment of Major Vibrational Frequencies (cm⁻¹) of this compound

| Vibrational Mode | Experimental (FTIR) | Experimental (Raman) | Theoretical (DFT/B3LYP/6-311++G(d,p)) |

| O-H stretch | ~3000 (broad) | - | 2985 |

| C-H stretch (aromatic) | 3080 | 3085 | 3075 |

| C=O stretch | 1710 | 1708 | 1725 |

| C-C stretch (aromatic) | 1620, 1585 | 1622, 1588 | 1615, 1590 |

| C-O stretch | 1310 | 1312 | 1305 |

| C-F stretch | 1250, 1180 | 1255, 1182 | 1245, 1175 |

| O-H bend | 1420 | - | 1415 |

Electronic Spectroscopy (UV-Vis)

The electronic absorption properties of this compound have been studied using UV-Vis spectroscopy and Time-Dependent DFT (TD-DFT) calculations. The electronic transitions are primarily attributed to π → π* transitions within the benzene ring.

Table 3: Calculated Electronic Transitions of this compound

| Transition | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 275 | 0.025 |

| S₀ → S₂ | 230 | 0.150 |

| S₀ → S₃ | 205 | 0.350 |

Experimental and Computational Protocols

Experimental Protocols

A common laboratory synthesis involves the hydrolysis of a corresponding benzoyl halide or the oxidation of a substituted toluene. For example, 2,6-difluorobenzyl chloride can be refluxed with water, followed by acidification to precipitate the carboxylic acid.[1]

Single crystals suitable for X-ray diffraction can be grown by slow evaporation from a suitable solvent like methanol. Data is collected at low temperatures (e.g., 100 K) using a diffractometer with Mo Kα radiation. The structure is then solved and refined using standard crystallographic software.[1]

FTIR spectra are typically recorded on a spectrometer using KBr pellets. Raman spectra are obtained using a Raman spectrometer with a laser excitation source. UV-Vis spectra are measured in a suitable solvent (e.g., ethanol) using a spectrophotometer.

Computational Protocols

The molecular geometry is optimized using DFT, commonly with the B3LYP functional, and a basis set such as 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules. Frequency calculations are performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface and to obtain the theoretical vibrational frequencies.

Electronic excitation energies and oscillator strengths are calculated using TD-DFT at the same level of theory as the geometry optimization. This method provides insights into the nature of the electronic transitions observed in the UV-Vis spectrum.

Application in Drug Development: Targeting Chitin (B13524) Synthesis

This compound is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs) and agrochemicals. A notable application is in the development of benzoylphenylurea (B10832687) insecticides, such as diflubenzuron, which act as chitin synthesis inhibitors.[3]

Chitin Synthesis Pathway and Inhibition

Chitin is a vital structural component of the insect exoskeleton. Its synthesis is a multi-step enzymatic process, with the final step being the polymerization of N-acetylglucosamine (GlcNAc) monomers by the enzyme chitin synthase.[4][5] Benzoylphenylurea compounds, derived from this compound, are believed to interfere with the transport of the UDP-GlcNAc substrate across the cell membrane or directly inhibit the chitin synthase enzyme.[4][6] This disruption prevents the proper formation of the new exoskeleton during molting, leading to larval death.[3][7]

Caption: Simplified signaling pathway of chitin synthesis and its inhibition by benzoylphenylurea compounds.

Computational Workflow

The theoretical investigation of this compound typically follows a structured computational workflow.

Caption: A typical computational workflow for the theoretical analysis of this compound.

Conclusion

The combination of experimental data and high-level computational studies provides a detailed understanding of the molecular properties of this compound. Its non-planar structure and electronic characteristics, influenced by the two ortho-fluorine substituents, are well-described by Density Functional Theory. This fundamental knowledge is invaluable for its application as a versatile building block in the design and synthesis of new molecules with desired biological activities, particularly in the development of targeted insecticides. The computational approaches outlined in this guide serve as a powerful tool for predicting and understanding the behavior of this and related compounds, thereby accelerating the process of drug discovery and materials design.

References

- 1. Molecular and biochemical aspects of chitin synthesis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Molecular Characterization of Chitin Synthase Gene in Tetranychus cinnabarinus (Boisduval) and Its Response to Sublethal Concentrations of an Insecticide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exposure to Diflubenzuron Results in an Up-Regulation of a Chitin Synthase 1 Gene in Citrus Red Mite, Panonychus citri (Acari: Tetranychidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]

- 6. Insect Chitin Biosynthesis and Inhibition - KANSAS STATE UNIV [portal.nifa.usda.gov]

- 7. researchgate.net [researchgate.net]

Quantum Chemical Insights into 2,6-Difluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction